Cas no 31077-89-1 ([(2R,3R,4S,5R,6S)-3,4,6-Triacetyloxy-5-fluorooxan-2-yl]methyl acetate)

[(2R,3R,4S,5R,6S)-3,4,6-Triacetyloxy-5-fluorooxan-2-yl]methyl acetate is a fluorinated carbohydrate derivative with a fully acetylated pyranose ring structure. Its key advantages include high stereochemical purity, owing to the defined (2R,3R,4S,5R,6S) configuration, and the presence of multiple acetyl groups, which enhance stability and solubility in organic solvents. The incorporation of a fluorine atom at the 5-position introduces electronic and steric effects, making it a valuable intermediate for glycosylation reactions or medicinal chemistry applications. The compound’s well-defined structure allows for precise modifications in synthetic pathways, particularly in the development of fluorinated sugars or prodrugs. Its stability under standard conditions facilitates handling and storage in research settings.
[(2R,3R,4S,5R,6S)-3,4,6-Triacetyloxy-5-fluorooxan-2-yl]methyl acetate structure
31077-89-1 structure
Product Name:[(2R,3R,4S,5R,6S)-3,4,6-Triacetyloxy-5-fluorooxan-2-yl]methyl acetate
CAS No:31077-89-1
MF:C14H19FO9
MW:350.293668985367
CID:2664481
Update Time:2025-11-01

[(2R,3R,4S,5R,6S)-3,4,6-Triacetyloxy-5-fluorooxan-2-yl]methyl acetate Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-2-deoxy-β-D-glucopyranose tetraacetate
    • KIPRSJXOVDEYLX-DHGKCCLASA-N
    • 2-Fluoro-2-deoxy-beta-D-glucopyranose tetraacetate
    • 1,3,4,6-tetra-O-Acetyl-2-deoxy-2-fluoro-beta-D-glucopyranose
    • [(2R,3R,4S,5R,6S)-3,4,6-Triacetyloxy-5-fluorooxan-2-yl]methyl acetate
    • Inchi: 1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1
    • InChI Key: KIPRSJXOVDEYLX-DHGKCCLASA-N
    • SMILES: F[C@H]1[C@H](OC(C)=O)O[C@H](COC(C)=O)[C@H]([C@@H]1OC(C)=O)OC(C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 507
  • XLogP3: 1.1
  • Topological Polar Surface Area: 114

[(2R,3R,4S,5R,6S)-3,4,6-Triacetyloxy-5-fluorooxan-2-yl]methyl acetate Pricemore >>

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Additional information on [(2R,3R,4S,5R,6S)-3,4,6-Triacetyloxy-5-fluorooxan-2-yl]methyl acetate

Introduction to [(2R,3R,4S,5R,6S)-3,4,6-Triacetyloxy-5-fluorooxan-2-yl]methyl acetate (CAS No. 31077-89-1)

Compound 31077-89-1, specifically identified as [(2R,3R,4S,5R,6S)-3,4,6-Triacetyloxy-5-fluorooxan-2-yl]methyl acetate, represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential therapeutic applications. The precise stereochemistry of the oxane ring system, characterized by the (2R,3R,4S,5R,6S) configuration, underscores its synthetic sophistication and biological relevance.

The 3,4,6-Triacetyloxy substituents on the oxane ring introduce functional groups that enhance the molecule's reactivity and solubility. These acetyl groups not only stabilize the structure but also provide sites for further chemical modification. The presence of a 5-fluorooxan-2-yl moiety adds another layer of complexity, as fluorine atoms are well-known for their ability to modulate metabolic stability and binding affinity in drug candidates. This combination of structural features makes [(2R,3R,4S,5R,6S)-3,4,6-Triacetyloxy-5-fluorooxan-2-yl]methyl acetate a promising scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in the development of molecules with oxane-based scaffolds due to their unique biological properties. Oxanes are known for their ability to mimic carbohydrate structures while maintaining greater chemical stability. This characteristic has made them valuable in the design of carbohydrate mimetics and glycosidase inhibitors. The compound in question has been explored in several preclinical studies as a potential inhibitor of various enzymes involved in metabolic pathways.

One of the most compelling aspects of [(2R,3R,4S,5R,6S)-3,4,6-Triacetyloxy-5-fluorooxan-2-yl]methyl acetate is its potential application in the treatment of metabolic disorders. Emerging research suggests that this compound may interfere with key enzymes responsible for glucose metabolism and lipid synthesis. By modulating these pathways at a molecular level, it could offer a novel approach to managing conditions such as diabetes and hyperlipidemia. The triacetyloxy groups play a crucial role in this context by facilitating interactions with target enzymes without causing off-target effects.

The fluoro substituent at the 5-position of the oxane ring is particularly noteworthy for its impact on pharmacokinetic properties. Fluorine atoms are often incorporated into drug molecules to improve their bioavailability and metabolic resistance. In this compound, the fluorine atom likely enhances binding affinity by increasing hydrophobic interactions with protein targets. Additionally, it may contribute to reduced susceptibility to enzymatic degradation by competing with hydroxyl groups that are typically susceptible to oxidation or hydrolysis.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior and interactions. Studies using molecular dynamics simulations have shown that [(2R,3R,4S,5R,6S)-3,4,6-Triacetyloxy-5-fluorooxan-2-yl]methyl acetate exhibits favorable binding profiles with several key enzymes implicated in metabolic diseases. These simulations have helped identify key residues on the enzyme surface that interact with the triacetyloxy and fluorooxan-2-yl moieties, providing valuable insights for further optimization.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The stereocontrolled construction of the (2R absolute configuration) oxane ring is particularly challenging but essential for maintaining biological activity. Researchers have employed advanced techniques such as asymmetric hydrogenation and chiral auxiliary-assisted synthesis to achieve this level of precision. The success of these synthetic strategies underscores the growing capabilities in medicinal chemistry and highlights the importance of structural fidelity in drug design.

Evaluation of [(2R,3R,4S,5R,6S) - 3,4,6-triacetyloxy - 5-fluoro oxan - 2 - yl]methyl acetate has also revealed interesting pharmacological properties beyond its primary metabolic targets. Preliminary data suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production pathways. The presence of multiple chiral centers and functional groups allows for diverse biological activities without compromising structural integrity.

The pharmaceutical industry continues to invest heavily in developing new therapeutics targeting metabolic diseases due to their high prevalence and associated health complications. [(2R,3R,4S,5R,6S) - 3,4,6-triacetyloxy - 5-fluoro oxan - 2 - yl]methyl acetate stands out as a promising candidate due to its multifaceted mechanism of action and favorable pharmacokinetic profile. Its development could pave the way for new treatment strategies that address multiple aspects of metabolic dysfunction simultaneously.

In conclusion,([((2R,3R,4S,5R,6S)) - 3,4,6-triacetyloxy - 5-fluoro oxan - 2 - yl]methyl acetate (CAS No.: 31077 - 89 - 1) represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas including metabolism disorders and inflammation control . Its complex stereochemistry , functional group design ,and demonstrated pharmacological activity make it an exciting prospect for future drug development . As research progresses ,this compound will likely continue to reveal new insights into disease mechanisms and therapeutic strategies . p >

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